molecular formula C8H17ClO2S B15327339 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane

3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane

Cat. No.: B15327339
M. Wt: 212.74 g/mol
InChI Key: TZXKGFPGPHEALK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17ClO2S. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a methylsulfonyl group attached to a pentane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane typically involves the chloromethylation of 3-methyl-1-(methylsulfonyl)pentane. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives such as azides, thiols, and ethers.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of hydrocarbons.

Scientific Research Applications

3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane involves the reactivity of its functional groups. The chloromethyl group is highly reactive towards nucleophiles, making it useful in substitution reactions. The methylsulfonyl group can undergo oxidation and reduction, allowing for the formation of various derivatives. These reactions are facilitated by the molecular structure and electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pentane: Lacks the methylsulfonyl group, making it less versatile in oxidation and reduction reactions.

    3-Methyl-1-(methylsulfonyl)pentane: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

    3-Chloro-3-methylpentane: Lacks the methylsulfonyl group, limiting its applications in oxidation reactions.

Uniqueness

3-(Chloromethyl)-3-methyl-1-(methylsulfonyl)pentane is unique due to the presence of both chloromethyl and methylsulfonyl groups, which provide a wide range of reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

3-(chloromethyl)-3-methyl-1-methylsulfonylpentane

InChI

InChI=1S/C8H17ClO2S/c1-4-8(2,7-9)5-6-12(3,10)11/h4-7H2,1-3H3

InChI Key

TZXKGFPGPHEALK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCS(=O)(=O)C)CCl

Origin of Product

United States

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